molecular formula C8H14Cl2N2 B6197018 methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride CAS No. 2679950-01-5

methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride

Cat. No.: B6197018
CAS No.: 2679950-01-5
M. Wt: 209.11 g/mol
InChI Key: MOUVDOSWBGJREX-XCUBXKJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of ®-1-(pyridin-4-yl)ethanamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(pyridin-4-yl)ethanamine: A precursor in the synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride.

    N-methyl-2-(pyridin-4-yl)ethanamine: A structurally similar compound with different functional groups.

    4-(methylamino)pyridine: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly valuable in biochemical and pharmaceutical research.

Properties

CAS No.

2679950-01-5

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

(1R)-N-methyl-1-pyridin-4-ylethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1../s1

InChI Key

MOUVDOSWBGJREX-XCUBXKJBSA-N

Isomeric SMILES

C[C@H](C1=CC=NC=C1)NC.Cl.Cl

Canonical SMILES

CC(C1=CC=NC=C1)NC.Cl.Cl

Purity

95

Origin of Product

United States

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